Nickel--zirconium (2/1) Nickel--zirconium (2/1)
Brand Name: Vulcanchem
CAS No.: 12186-89-9
VCID: VC20669324
InChI: InChI=1S/2Ni.Zr
SMILES:
Molecular Formula: Ni2Zr
Molecular Weight: 208.61 g/mol

Nickel--zirconium (2/1)

CAS No.: 12186-89-9

Cat. No.: VC20669324

Molecular Formula: Ni2Zr

Molecular Weight: 208.61 g/mol

* For research use only. Not for human or veterinary use.

Nickel--zirconium (2/1) - 12186-89-9

Specification

CAS No. 12186-89-9
Molecular Formula Ni2Zr
Molecular Weight 208.61 g/mol
IUPAC Name nickel;zirconium
Standard InChI InChI=1S/2Ni.Zr
Standard InChI Key NLTSQWJJYCBXPR-UHFFFAOYSA-N
Canonical SMILES [Ni].[Ni].[Zr]

Introduction

Structural Characterization of NiZr₂

NiZr₂ crystallizes in a tetragonal structure with the space group I4/mcm, as confirmed by X-ray diffraction (XRD) and electron microprobe analyses . The lattice parameters are a = 6.52 Å and c = 5.28 Å, forming a dense atomic arrangement where zirconium atoms occupy the vertices and face centers, while nickel atoms reside in octahedral interstitial sites . This configuration contributes to the compound’s high packing density (6.8 g/cm³) and structural rigidity.

Table 1: Crystallographic Parameters of NiZr₂

ParameterValue
Space GroupI4/mcm
Lattice Constant a6.52 Å
Lattice Constant c5.28 Å
Atomic Density6.8 g/cm³
Coordination Number12 (Zr), 6 (Ni)

First-principles calculations further validate this structure, demonstrating strong Ni-Zr covalent bonding with partial ionic character due to electronegativity differences (Ni: 1.91, Zr: 1.33) . The calculated bulk modulus of 118 GPa indicates moderate compressibility, aligning with experimental observations .

Synthesis and Phase Formation Kinetics

NiZr₂ forms via solid-state diffusion between nickel and zirconium at elevated temperatures (1046–1213 K) . Diffusion couple studies reveal parabolic layer growth kinetics, governed by volume diffusion mechanisms. The activation energy for interdiffusion in NiZr₂ is 103.0 ± 25.0 kJ/mol, lower than that of NiZr (119.0 ± 13.4 kJ/mol), suggesting faster atomic mobility in the Zr-rich phase .

Table 2: Kinetic Parameters for NiZr₂ Formation

ParameterValue
Temperature Range1046–1213 K
Activation Energy (Q)103.0 ± 25.0 kJ/mol
Growth Rate Constant (k₀)1.2 × 10⁻⁷ m²/s
Dominant Diffusion MechanismVacancy-mediated

Notably, the absence of Ni₃Zr and Ni₂₁Zr₅ phases in diffusion zones is attributed to lattice mismatch and kinetic barriers . NiZr₂ preferentially nucleates due to favorable interfacial energy and atomic mobility.

Mechanical and Elastic Properties

NiZr₂ exhibits a unique combination of ductility and strength. Ab initio calculations predict a shear modulus (G) of 48 GPa and Young’s modulus (E) of 126 GPa, lower than those of Ni-rich phases (e.g., Ni₅Zr: G = 92 GPa) . This mechanical softness arises from the Zr-dominated lattice, which accommodates plastic deformation through dislocation glide along (110) planes .

Table 3: Mechanical Properties of NiZr₂

PropertyValue
Bulk Modulus (B)118 GPa
Shear Modulus (G)48 GPa
Young’s Modulus (E)126 GPa
Poisson’s Ratio (ν)0.31
Vickers Hardness3.2 GPa

Experimental tensile tests on Zr-modified Ni alloys show that NiZr₂ precipitates enhance high-temperature strength, with yield strengths exceeding 400 MPa at 873 K . This is attributed to precipitate-dislocation interactions and coherent interfaces.

Thermodynamic Stability and Phase Equilibria

Thermodynamic assessments using the TCZR1 database confirm NiZr₂’s stability across a broad temperature range (800–1400 K) . The Gibbs free energy of formation (ΔGf) is -28.5 kJ/mol at 298 K, becoming more negative with increasing temperature (-34.2 kJ/mol at 1000 K) . This stability is reinforced by entropy contributions from configurational disorder in the Zr sublattice.

Table 4: Thermodynamic Data for NiZr₂

ParameterValue
ΔGf (298 K)-28.5 kJ/mol
ΔHf (298 K)-31.2 kJ/mol
Entropy (S, 298 K)65.3 J/(mol·K)
Decomposition Temp.1473 K (peritectic)

Phase equilibria studies in the Ni-Zr system reveal that NiZr₂ coexists with NiZr and elemental Zr below 1473 K, beyond which it dissolves into a liquid phase .

Electronic Structure and Catalytic Behavior

Density functional theory (DFT) calculations highlight metallic bonding in NiZr₂, with a Fermi surface dominated by Zr 4d and Ni 3d orbitals . The density of states (DOS) near the Fermi level is high (2.1 states/eV/atom), facilitating electron transfer in catalytic applications . Experimental studies demonstrate NiZr₂’s efficacy in ketone synthesis, where it accelerates cross-coupling reactions via a dual Ni-Zr catalytic cycle .

Applications and Future Directions

NiZr₂’s properties make it suitable for:

  • High-Temperature Alloys: As a strengthening precipitate in Ni-Cu-Zr alloys for aerospace components .

  • Catalysis: Mediating C–C bond formation in organic synthesis .

  • Hydrogen Storage: Potential use due to Zr’s affinity for hydrogen, though further studies are needed.

Future research should explore nanostructured NiZr₂ for enhanced catalytic activity and additive manufacturing techniques to optimize microstructure.

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